molecular formula C17H29NO3S B7946652 SETHOXYDIM

SETHOXYDIM

Cat. No.: B7946652
M. Wt: 327.5 g/mol
InChI Key: CSPPKDPQLUUTND-JXAWBTAJSA-N
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Description

SETHOXYDIM is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SETHOXYDIM involves several steps. One common method includes the reaction of 2-cyclohexen-1-one with ethylthio propyl ketone under basic conditions to form the intermediate product. This intermediate is then reacted with ethoxyamine to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

SETHOXYDIM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and ethylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

SETHOXYDIM has several scientific research applications:

    Agriculture: Used as a selective herbicide to control grass weeds in crops like soybeans, cotton, and peanuts.

    Pharmaceuticals: Investigated for potential therapeutic uses due to its unique chemical structure.

    Chemistry: Utilized in studies involving selective reactions and synthesis of complex molecules.

Mechanism of Action

The mechanism of action of SETHOXYDIM involves inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts lipid biosynthesis, leading to the death of grass weeds while leaving broadleaf crops unaffected.

Comparison with Similar Compounds

Similar Compounds

    Clethodim: Another selective herbicide with a similar mechanism of action.

    Quizalofop: A herbicide that also targets acetyl-CoA carboxylase but has a different chemical structure.

    Fluazifop: Similar in function but differs in its chemical composition and application spectrum.

Uniqueness

SETHOXYDIM is unique due to its specific selectivity for grass weeds and its effectiveness in a wide range of environmental conditions. Its chemical structure allows for targeted action with minimal impact on non-target plants.

Properties

IUPAC Name

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPPKDPQLUUTND-JXAWBTAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N/OCC)/C1=C(CC(CC1=O)CC(C)SCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name SETHOXYDIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB]
Record name SETHOXYDIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sethoxydim
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

>90 °C at pressure 3X10-5 mm Hg
Details Tomlin CDS, ed; The e-Pesticide Manual: a world compendium. sethoxydim. 13th ed. PC CD-ROM, Version 3.0, 2003-04. Surrey, UK: British Crop Protection Council, (2003)
Record name SETHOXYDIM
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg.
Details Tomlin CDS, ed; The e-Pesticide Manual: a world compendium. sethoxydim. 13th ed. PC CD-ROM, Version 3.0, 2003-04. Surrey, UK: British Crop Protection Council, (2003)
Record name SETHOXYDIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.043 g/mL at 25 °C
Details Tomlin CDS, ed; The e-Pesticide Manual: a world compendium. sethoxydim. 13th ed. PC CD-ROM, Version 3.0, 2003-04. Surrey, UK: British Crop Protection Council, (2003)
Record name SETHOXYDIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C
Details Wauchope et al; Rev Environ Contam Toxicol 123: 1-36 (1991)
Record name Sethoxydim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7027
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Wauchope et al; Rev Environ Contam Toxicol 123: 1-36 (1991)
Record name SETHOXYDIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oily liquid

CAS No.

74051-80-2
Record name SETHOXYDIM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one
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Record name SETHOXYDIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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